Pyridoxal 3-sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

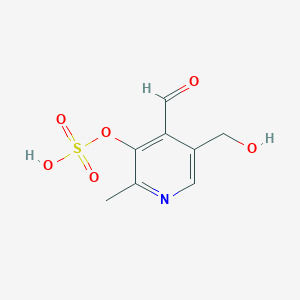

Pyridoxal 3-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO6S and its molecular weight is 247.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Metabolic Functions

Pyridoxal 3-sulfate is primarily known for its involvement in amino acid metabolism and neurotransmitter synthesis. As a coenzyme, it participates in transamination reactions, which are essential for the synthesis and degradation of amino acids. This function is critical in various physiological processes, including:

- Neurotransmitter Synthesis : PLS is vital for synthesizing neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). Deficiencies in PLS can lead to neurological disorders due to impaired neurotransmitter production .

- Hemoglobin Formation : PLS plays a role in heme synthesis, which is crucial for oxygen transport in the blood. Its involvement in this process underscores its importance in maintaining adequate oxygen levels in tissues .

Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in various health conditions:

- Antioxidant Properties : PLS exhibits antioxidant activity, which may help mitigate oxidative stress-related diseases. Research indicates that PLS can reduce oxidative damage by scavenging free radicals, thereby protecting cellular components from damage .

- Cancer Research : In silico studies have suggested that PLS derivatives may have anticancer properties. For instance, cobalt(III) complexes derived from pyridoxal were evaluated for their potential as anticancer agents through interactions with DNA and other biological targets . These findings indicate that PLS could be a promising candidate for developing novel cancer therapies.

- Neurological Disorders : Given its role in neurotransmitter synthesis, PLS has been investigated for its potential benefits in treating neurological disorders such as depression and epilepsy. Supplementation with vitamin B6 (in the form of PLS) has shown positive effects on mood stabilization and seizure control .

Biomarker for Health Assessment

This compound serves as an important biomarker for assessing vitamin B6 status in the body. Its levels can provide insights into an individual's nutritional status and metabolic health:

- Urinary Excretion Studies : Research has shown that urinary concentrations of this compound correlate with dietary intake of vitamin B6. Elevated levels may indicate excessive intake or supplementation, while low levels could signify deficiency .

- Clinical Diagnostics : Measuring PLS levels can aid in diagnosing conditions related to vitamin B6 metabolism disorders and monitoring treatment efficacy in patients receiving vitamin B6 supplementation or therapy .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound applications:

化学反应分析

Metabolic Pathways and Urinary Excretion

Pyridoxal 3-sulfate is a primary urinary metabolite of vitamin B6 in certain species, such as domestic cats. Studies demonstrate that at low pyridoxine intakes (0.97 µmol/day), PLS concentrations in urine can exceed those of pyridoxine 3-sulfate . This highlights its role in B6 metabolism under physiological conditions.

Key Reaction Pathways

- Sulfation : Pyridoxal undergoes sulfation at the 3-hydroxy group, forming PLS .

- Excretion : PLS is excreted in urine, with its concentration influenced by dietary B6 intake .

| Parameter | Value (µmol/day) |

|---|---|

| Pyridoxine intake | 0.97–490 |

| PLS excretion | Dominant at low intake |

Catalytic Roles in Amino Acid Metabolism

PLS participates in PLP-dependent enzyme reactions, including transamination and decarboxylation. A key example is its role in the breakdown of cysteine .

Mechanism of Cysteine Catabolism

- Thiazolidine Formation : PLS reacts with cysteine to form a thiazolidine intermediate via Schiff base formation and ring closure .

- Hemimercaptal Intermediates : The thiol group of cysteine can also form a hemimercaptal, confirmed by ¹H-NMR and UV–Vis spectroscopy .

- Regeneration : Under physiological conditions, PLS regenerates itself, acting as a catalyst for H₂S production .

UV–Vis Spectroscopic Evidence

| Absorption Peak (nm) | Assignment |

|---|---|

| 388 | Aldehyde group of PLS |

| 333 | Thiazolidine ring |

| 401 | Schiff base aldimine |

Enzyme-Independent Catalysis

Recent studies reveal that PLS can catalyze cysteine breakdown without enzymes, bases, or metal ions. This process involves three steps:

- Schiff Base Formation : PLS reacts with cysteine to form a Schiff base (aldimine) within 2 hours .

- Ring Closure : The aldimine cyclizes to form a stable thiazolidine ring .

- Hydrolysis : The thiazolidine undergoes hydrolysis to regenerate PLS and produce H₂S .

Kinetic Data

| Reaction Step | Time (h) | Absorption Peak (nm) |

|---|---|---|

| Schiff base formation | 2 | 401 |

| Thiazolidine formation | 24 | 333 |

| PLS regeneration | 14 | 388 (reappearance) |

Structural and Spectroscopic Insights

X-ray crystallography and spectroscopic studies provide structural validation of PLS intermediates:

- Thiazolidine Conformation : The C3–C4–C4′=Nα dihedral angle in the thiazolidine intermediate is approximately −101.8°, indicating perpendicular alignment between the pyridine ring and the intermediate .

- Protonation Effects : The Schiff base aldimine is detectable in D₂O but unstable in PBS, explaining discrepancies between NMR and UV–Vis data .

Comparison with PLP-Dependent Enzymes

PLS exhibits distinct catalytic behaviors compared to PLP enzymes:

属性

CAS 编号 |

107467-08-3 |

|---|---|

分子式 |

C8H9NO6S |

分子量 |

247.23 g/mol |

IUPAC 名称 |

[4-formyl-5-(hydroxymethyl)-2-methylpyridin-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C8H9NO6S/c1-5-8(15-16(12,13)14)7(4-11)6(3-10)2-9-5/h2,4,10H,3H2,1H3,(H,12,13,14) |

InChI 键 |

XDBPDBYGCCFJLZ-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |

规范 SMILES |

CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |

Key on ui other cas no. |

107467-08-3 |

同义词 |

pyridoxal 3-sulfate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。